Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 89649-58-1
VCID: VC17448713
InChI: InChI=1S/C13H13NO2/c1-9-8-11(10-6-4-3-5-7-10)14-12(9)13(15)16-2/h3-8,14H,1-2H3
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

CAS No.: 89649-58-1

Cat. No.: VC17448713

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate - 89649-58-1

Specification

CAS No. 89649-58-1
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H13NO2/c1-9-8-11(10-6-4-3-5-7-10)14-12(9)13(15)16-2/h3-8,14H,1-2H3
Standard InChI Key TZMRXCVJUDIOJR-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at positions 2, 3, and 5. The substituents include:

  • A methoxycarbonyl group (-COOCH3_3) at position 2,

  • A methyl group (-CH3_3) at position 3,

  • A phenyl group (-C6_6H5_5) at position 5.

The IUPAC name, methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, reflects this substitution pattern. The compound’s planar aromatic system and electron-withdrawing ester group contribute to its stability and reactivity in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.89649-58-1
Molecular FormulaC13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_2
Molecular Weight215.25 g/mol
SMILESCC1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC
InChIKeyTZMRXCVJUDIOJR-UHFFFAOYSA-N

Comparative Analysis with Related Pyrrole Derivatives

Structural analogs of this compound vary in substituent positions and functional groups, leading to distinct physicochemical properties:

  • 5-Methyl-3-phenyl-1H-pyrrole-2-carboxylic acid (PubChem CID 82397337): Replaces the methyl ester with a carboxylic acid (-COOH), reducing lipophilicity .

  • Methyl 5-phenyl-1H-pyrrole-2-carboxylate (ChemSpider ID 9392956): Lacks the methyl group at position 3, altering steric hindrance .

  • 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS 5441-73-6): Shifts the methyl and carboxyl groups to positions 2 and 3, affecting hydrogen bonding .

Synthetic Methodologies

Cyclization Reactions

The most common synthesis involves cyclization of β-keto esters with amines under acidic or basic conditions. For example, ethyl acetoacetate reacts with aniline derivatives to form the pyrrole core, followed by esterification. A notable protocol by Takaya et al. (2001) employs dodecacarbonyltetrarhodium as a catalyst in toluene at 80°C, achieving a 52% yield of the ethyl analog (ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate) .

Optimization Challenges

Key challenges include controlling regioselectivity and minimizing side products. The use of Rh catalysts enhances reaction efficiency but increases costs . Recent advances focus on green chemistry approaches, such as microwave-assisted synthesis, to reduce reaction times and improve yields.

Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Development

The compound’s ester group serves as a handle for further functionalization. For instance, hydrolysis to the carboxylic acid derivative (as in ) enables conjugation with bioactive molecules, making it valuable in prodrug design .

Precursor for Conductive Polymers

Pyrrole derivatives are pivotal in synthesizing conductive polymers like polypyrrole. The phenyl and methyl groups in this compound enhance solubility and processability, facilitating the fabrication of thin-film electronics .

Table 2: Comparative Properties of Pyrrole-Based Polymers

Polymer PrecursorConductivity (S/cm)SolubilityReference
Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate10310^{-3}Moderate
2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid10510^{-5}Low

Future Research Directions

Advanced Material Design

Functionalizing the phenyl group with electron-donating or -withdrawing substituents may tune electronic properties for optoelectronic devices. Collaboration with computational chemists could accelerate the design of tailored derivatives .

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